benzyl N-(2-cyanoethyl)carbamate
Description
Benzyl N-(2-cyanoethyl)carbamate is a carbamate derivative characterized by a benzyl group attached to the carbamate nitrogen and a 2-cyanoethyl side chain. Carbamates are widely utilized in medicinal chemistry as protecting groups for amines and as bioactive motifs due to their stability and hydrogen-bonding capabilities . The 2-cyanoethyl group introduces polarity and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to other substituents.
Properties
CAS No. |
18877-96-8 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
benzyl N-(2-cyanoethyl)carbamate |
InChI |
InChI=1S/C11H12N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H,13,14) |
InChI Key |
KTPATXCSHZCTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares benzyl N-(2-cyanoethyl)carbamate with related compounds from the evidence:
| Compound Name | Substituents/Modifications | Yield (%) | Melting Point (°C) | Key Properties/Activities |
|---|---|---|---|---|
| This compound | 2-Cyanoethyl side chain | N/A | N/A | Hypothesized polarity, moderate stability |
| Benzyl N-(2-tert-butoxyethyl)carbamate (2n) | tert-Butoxy group | 98 | 42.0–43.0 | High yield, low melting point |
| Benzyl N-(benzyloxyphenyl)carbamate (2m) | Benzyloxyphenyl substituent | 98 | 103.5–105.0 | High crystallinity, rigid structure |
| 4-Fluorobenzyl carbamate (2a) | Fluorine at benzyl position | N/A | N/A | Enhanced biochemical potency (Table S1) |
| Benzyl carbamate (2b) | Unsubstituted benzyl carbamate | N/A | N/A | 20-fold higher activity vs. non-benzyl analogs |
Key Observations :
- Substituent Effects : The tert-butoxy group in 2n reduces steric hindrance, enabling high synthetic yields (98%) but lowers melting points compared to aromatic substituents (e.g., 2m at 103.5–105.0°C) .
- Electronic Modifications : Fluorine substitution (2a) enhances biochemical potency, likely due to increased electron-withdrawing effects and improved target binding .
- Biological Relevance : The benzyl carbamate moiety itself (2b) is critical for activity, as its removal (2c) reduces inhibitory effects by >20-fold in EGFR assays .
Anticancer Potential
- Antimetastatic Effects : Benzyl carbamate derivatives (e.g., compound 6 in ) inhibit prostate cancer cell invasion (PC-3M-CT+ line) by disrupting HIF-1 signaling. The benzyl group’s hydrophobicity may enhance membrane permeability compared to phenyl analogs .
- Enzyme Inhibition: In EGFR/HER2 assays, benzyl carbamates with deep hydrophobic pocket interactions (e.g., 2b) show superior activity, suggesting the 2-cyanoethyl variant could similarly leverage steric and electronic effects for target engagement .
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